

Application Note: Analytical Method Validation for Ethyl 2-methylnicotinate Quantification

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Compound of Interest

Compound Name: Ethyl 2-methoxynicotinate

CAS No.: 16498-79-6

Cat. No.: B3108392

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Abstract & Scope

This application note details the validation of a High-Performance Liquid Chromatography (HPLC-UV) method for the quantification of Ethyl 2-methylnicotinate (CAS: 1721-26-2). As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, accurate assay determination is vital for process control.[1]

This protocol is designed in strict accordance with ICH Q2(R2) Validation of Analytical Procedures guidelines. It addresses the specific physicochemical challenges of the analyte—specifically the basicity of the pyridine ring (

) and its hydrolytic sensitivity—by utilizing a phosphate-buffered mobile phase to ensure peak symmetry and method robustness.

Scientific Rationale & Method Design

The Analyte

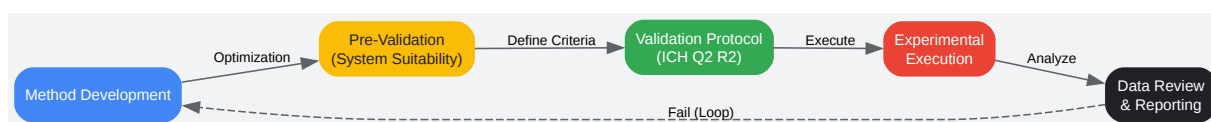
Ethyl 2-methylnicotinate is a lipophilic liquid (

) with a pyridine core.[1]

- Challenge: The basic nitrogen atom can interact with free silanols on silica-based columns, causing severe peak tailing.
- Solution: We employ an acidic mobile phase (pH ~2.5) using 0.1% Phosphoric Acid.[1] This keeps the pyridine nitrogen fully protonated (), preventing secondary interactions with the stationary phase and ensuring sharp Gaussian peaks.[1]
- Detection: The conjugated pyridine system exhibits a distinct UV absorption maximum () at 268 nm, which is selected for high-sensitivity detection.[1]

Validation Lifecycle

The validation process follows a risk-based lifecycle approach as defined in ICH Q14 and Q2(R2).[1]



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Figure 1: Analytical Method Validation Lifecycle adhering to ICH Q2(R2) principles.

Experimental Protocol Chromatographic Conditions

- Instrument: Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD.
- Column: C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18). Rationale: End-capped C18 prevents silanol activity.[1]
- Mobile Phase A: 0.1% Phosphoric Acid in Water (

, HPLC Grade).

- Mobile Phase B: Acetonitrile (MeCN, HPLC Grade).[1][2]
- Mode: Isocratic (60% A / 40% B).[1]
- Flow Rate: 1.0 mL/min.[1]
- Column Temp: 30°C.
- Injection Volume: 10 µL.
- Detection: UV @ 268 nm.
- Run Time: 10 minutes (Retention time approx. 4.5 - 5.0 min).[1]

Standard & Sample Preparation

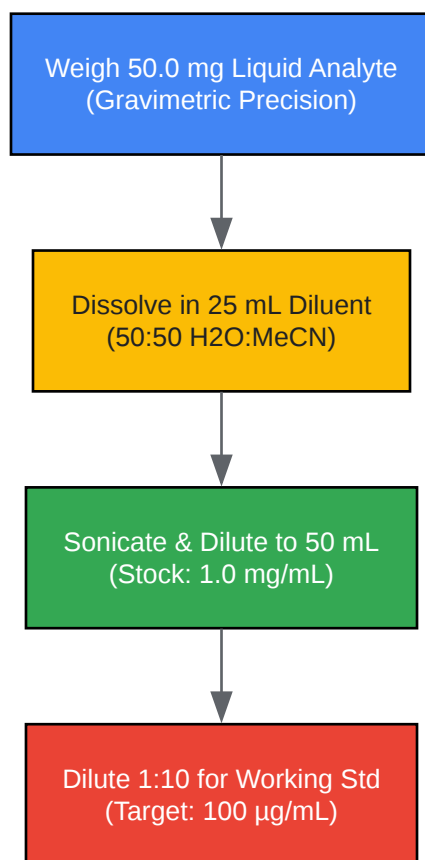
Critical Note: Ethyl 2-methylnicotinate is a liquid.[1][3][4][5] Do not pipette by volume for quantitative standards. Weighing is required to eliminate density-related errors ().[1]

Standard Stock Solution (1.0 mg/mL)

- Weigh accurately 50.0 mg of Ethyl 2-methylnicotinate Reference Standard into a 50 mL volumetric flask.
- Add 25 mL of Diluent (50:50 Water:MeCN).
- Sonicate for 5 minutes to dissolve.
- Dilute to volume with Diluent and mix well.

Working Standard (100 µg/mL)

- Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.
- Dilute to volume with Diluent.[1]



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Figure 2: Gravimetric preparation workflow to ensure assay accuracy.

Validation Parameters & Results

System Suitability Testing (SST)

Before any validation run, the system must meet these criteria using the Working Standard.

Parameter	Acceptance Criteria	Rationale
Retention Time (RT)	4.5 - 5.5 min	Ensures correct phase interaction.[1]
Tailing Factor ()		Verifies suppression of silanol interactions.[1]
Theoretical Plates ()		Ensures column efficiency.[1]
RSD (Area, n=6)		Demonstrates injection precision.

Specificity (Forced Degradation)

To demonstrate the method quantifies the analyte without interference from degradation products.[1]

- Protocol: Expose 1 mg/mL samples to:
 - Acid: 0.1 N HCl, 60°C, 2 hours.
 - Base: 0.1 N NaOH, 60°C, 2 hours (Expect hydrolysis to 2-methylnicotinic acid).
 - Oxidation: 3%
, RT, 4 hours.[1]
- Acceptance: Peak purity index > 99.0% (DAD analysis). Resolution () > 1.5 between analyte and any degradant.[1]

Linearity[1][6]

- Range: 50% to 150% of target concentration (50 – 150 µg/mL).
- Levels: 5 levels (50, 75, 100, 125, 150 µg/mL).

- Acceptance: Correlation coefficient (

)

.[\[1\]](#)

Accuracy (Recovery)

Performed by spiking known amounts of standard into a placebo matrix (or solvent if pure substance assay).[\[1\]](#)

- Levels: 80%, 100%, 120% of target.
- Replicates: 3 preparations per level (Total 9).
- Acceptance: Mean recovery 98.0% – 102.0%.

Precision

- Repeatability: 6 independent preparations at 100% level.
 - Limit: RSD
- Intermediate Precision: Repeatability study performed by a different analyst on a different day/instrument.
 - Limit: Overall RSD (n=12)

.[\[1\]](#)

.[\[1\]](#)

LOD & LOQ

Calculated based on the Standard Deviation of the Response (

) and Slope (

) from the linearity curve.[\[1\]](#)

- LOD =

[1]

- LOQ =

[1]

Data Summary Table (Example Data)

Validation Parameter	Result	Status
Linearity ()	0.9998	PASS
Accuracy (Mean Recovery)	99.8%	PASS
Repeatability (RSD)	0.45%	PASS
Intermediate Precision (RSD)	0.62%	PASS
Specificity (Purity Angle)	Purity Angle < Purity Threshold	PASS

Troubleshooting & Robustness

- Drifting Retention Times: Check mobile phase pH. A shift of ± 0.2 pH units can affect the ionization of the pyridine ring.[1] Ensure the column is equilibrated for at least 30 mins.
- High Backpressure: Filter all mobile phases through 0.22 μm filters. Acetonitrile polymerization can occur in older premixed solvents; prepare fresh daily.[1]
- Sample Stability: The ester bond is susceptible to hydrolysis. Autosampler temperature should be maintained at 4°C-10°C.[1]

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